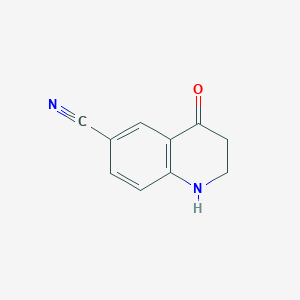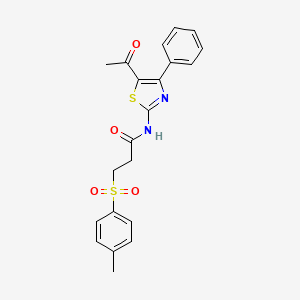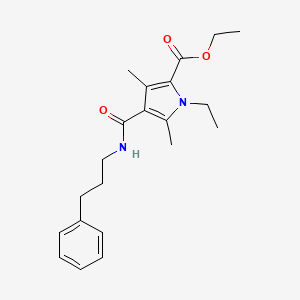![molecular formula C16H14N2O3S2 B2948669 N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide CAS No. 896361-85-6](/img/structure/B2948669.png)
N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide, also known as BMT-047, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMT-047 belongs to the class of benzamide derivatives and is synthesized through a multi-step process.
Mecanismo De Acción
N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms. It inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes. This compound also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various cell types. This compound has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has been found to be stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide. One area of research is the development of this compound as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is the use of this compound as an anti-cancer agent, either alone or in combination with other chemotherapy drugs. Further research is also needed to elucidate the exact mechanisms of action of this compound and to identify potential side effects and toxicity. Overall, this compound holds great promise as a potential therapeutic agent for a variety of diseases and warrants further investigation.
Métodos De Síntesis
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide involves the reaction of 2-methylbenzo[d]thiazole-5-carboxylic acid with thionyl chloride to form 2-methylbenzo[d]thiazol-5-yl chloride. This compound is then reacted with 2-(methylsulfonyl)aniline in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound has potent anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-17-13-9-11(7-8-14(13)22-10)18-16(19)12-5-3-4-6-15(12)23(2,20)21/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBAJCMZIUKVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

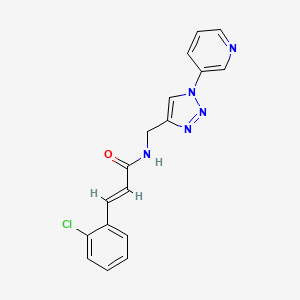

![Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2948588.png)
![2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2948589.png)
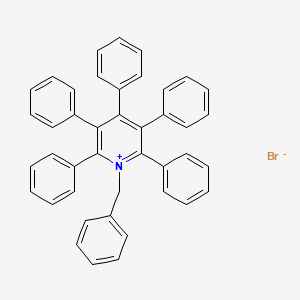
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2948593.png)
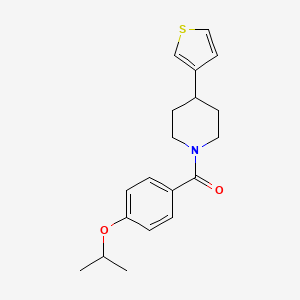
![N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2948597.png)
![1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948598.png)
![2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2948601.png)
